Cyclopenta-1,3-diene;iron;hexafluorophosphate
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Overview
Description
Cyclopenta-1,3-diene;iron;hexafluorophosphate is an organometallic compound that features a cyclopentadienyl ligand bound to an iron center, with hexafluorophosphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;iron;hexafluorophosphate can be synthesized through the reaction of cyclopenta-1,3-diene with iron(II) chloride in the presence of hexafluorophosphoric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of cyclopenta-1,3-diene with iron(II) chloride, followed by the addition of hexafluorophosphoric acid. The reaction mixture is then subjected to distillation and crystallization processes to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;iron;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Iron(III) complexes with various ligands.
Reduction: Iron(I) complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;iron;hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in biological systems as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;iron;hexafluorophosphate involves the interaction of the iron center with various substrates. The iron center can undergo redox reactions, facilitating the transfer of electrons and promoting catalytic activity. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienyliron dicarbonyl dimer
- Ferrocene
- Cyclopentadienylmanganese tricarbonyl
Uniqueness
Cyclopenta-1,3-diene;iron;hexafluorophosphate is unique due to the presence of the hexafluorophosphate counterion, which imparts distinct solubility and stability properties. Additionally, the compound’s ability to undergo various redox and substitution reactions makes it a versatile reagent in organometallic chemistry.
Properties
Molecular Formula |
C10H12F6FeP- |
---|---|
Molecular Weight |
333.01 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron;hexafluorophosphate |
InChI |
InChI=1S/2C5H6.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-4H,5H2;;/q;;-1; |
InChI Key |
AMKURRVTUWATIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1.C1C=CC=C1.F[P-](F)(F)(F)(F)F.[Fe] |
Origin of Product |
United States |
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